molecular formula C8H11BrN2O3S B13017101 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid

5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid

Cat. No.: B13017101
M. Wt: 295.16 g/mol
InChI Key: CMNSISVWEGDRQA-UHFFFAOYSA-N
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Description

5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid: is a chemical compound with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, an isopropylamino group at the 4th position, and a sulfonic acid group at the 3rd position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:

    Isopropylamination: The addition of an isopropylamino group at the 4th position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, isopropylamination, and sulfonation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced derivatives of the compound.

    Coupling Products: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of new chemical bonds.

Biology and Medicine:

    Drug Development: The compound may be used in the development of pharmaceuticals due to its unique chemical properties.

    Biological Studies: It can be used in studies to understand biological processes and interactions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It is used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a reactant in substitution and coupling reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid
  • 5-Bromo-4-(ethylamino)pyridine-3-sulfonic acid
  • 5-Bromo-4-(tert-butylamino)pyridine-3-sulfonic acid

Comparison:

  • Uniqueness: The presence of the isopropylamino group in 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid provides unique steric and electronic properties compared to its analogs with different alkylamino groups. This can influence its reactivity and applications in various chemical reactions.
  • Reactivity: The reactivity of the compound can vary based on the size and electronic nature of the substituents on the pyridine ring.

Properties

Molecular Formula

C8H11BrN2O3S

Molecular Weight

295.16 g/mol

IUPAC Name

5-bromo-4-(propan-2-ylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C8H11BrN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14)

InChI Key

CMNSISVWEGDRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NC=C1S(=O)(=O)O)Br

Origin of Product

United States

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